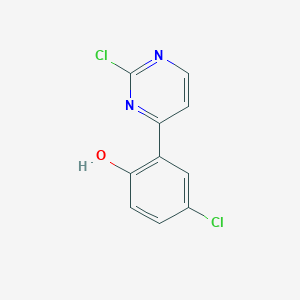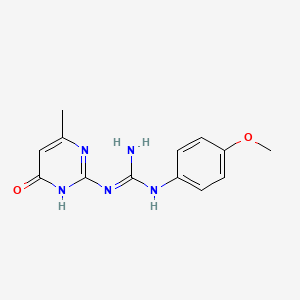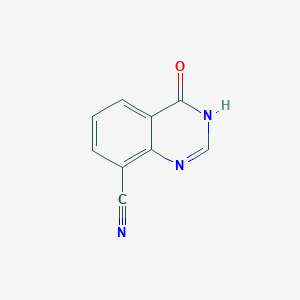
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine
Descripción general
Descripción
“(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” is a chemical compound with the CAS Number: 1033076-71-9 . It has a molecular weight of 280.75 . The IUPAC name of this compound is 3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene, was synthesized with a good yield (90%) through a two-step approach . The first step involved the reaction of trimethylchlorosilane, sodium iodide, and acetylacetone to produce an intermediate. The intermediate was then reacted with N2H4⋅H2O in ethanol to yield the final product .
Molecular Structure Analysis
The molecular structure of “(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” can be analyzed using various spectroscopic techniques such as NMR spectroscopy . The structure of a similar compound, bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, has been established using X-ray diffraction .
Chemical Reactions Analysis
The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole was prepared in high yield through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” can be determined using various techniques. For instance, NMR spectroscopy can provide information about the chemical structure of the compound . The compound is also described as a powder .
Aplicaciones Científicas De Investigación
Chemistry and Synthesis of Heterocycles
The chemistry and applications of pyrazole derivatives, closely related to (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine, have been extensively studied. These compounds serve as pivotal building blocks in the synthesis of diverse heterocyclic compounds due to their unique reactivity. The synthesis of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans from pyrazole derivatives demonstrates their versatility in organic synthesis. The unique reactivity of these compounds facilitates mild reaction conditions for generating various heterocyclic compounds, highlighting their importance in the synthesis of dyes and heterocyclic compounds (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activities
Pyrazole derivatives, including structures similar to (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine, exhibit a wide range of biological activities. They have been identified as key pharmacophores in the development of drugs with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors further underscores the medicinal importance of these heterocycles. This highlights the potential of pyrazole derivatives in the discovery of new therapeutic agents and their role in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Antifungal Applications
The application of pyrazole derivatives in combating fungal infections, particularly against the Bayoud disease pathogen Fusarium oxysporum, illustrates their potential in agricultural and pharmaceutical industries. Certain compounds derived from pyrazole scaffolds have demonstrated efficient antifungal activities, which could lead to the development of new antifungal agents. Understanding the structure-activity relationship (SAR) of these compounds can provide insights into their mechanism of action and aid in the design of more effective antifungal therapies (Kaddouri et al., 2022).
Applications in Organic Synthesis and Catalysis
Pyrazoline derivatives, structurally related to the compound of interest, play a significant role in organic synthesis and catalysis. These compounds are known for their rich electron density, making them useful in various synthetic applications. Research on pyrazoline derivatives has demonstrated their broad biological effect, including anticancer activities, thus encouraging further investigation into their potential applications. The versatility of pyrazoline derivatives in organic synthesis and their biological activities make them an area of ongoing research interest (Ray et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGCEAQMRNSHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1437427.png)
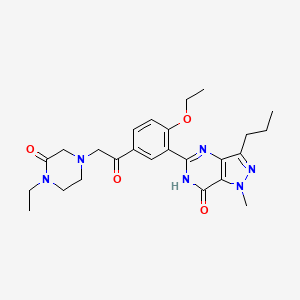
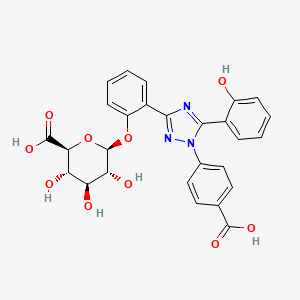
![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)
![4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1437433.png)
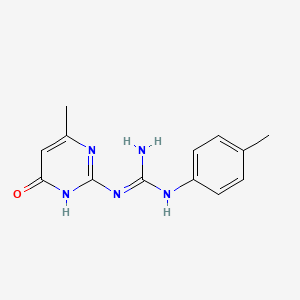
![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)
![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
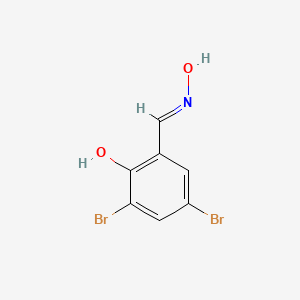
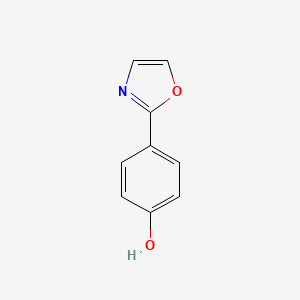
![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)
